molecular formula C9H16N2O4 B15050409 (2R)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid

(2R)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid

Cat. No.: B15050409
M. Wt: 216.23 g/mol
InChI Key: PIBIUFMNGVYLNI-SSDOTTSWSA-N
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Description

(2R)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain containing a prop-2-en-1-yloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid can be achieved through several synthetic routes. One common method involves the protection of the amino group of lysine, followed by the introduction of the prop-2-en-1-yloxycarbonyl group. The reaction conditions typically involve the use of protecting agents, such as carbobenzoxy chloride, and solvents like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The prop-2-en-1-yloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(2R)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The prop-2-en-1-yloxycarbonyl group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Lysine: A naturally occurring amino acid with a similar structure but lacking the prop-2-en-1-yloxycarbonyl group.

    Ornithine: Another amino acid with a similar backbone but different side chain.

    Arginine: Contains a guanidino group instead of the prop-2-en-1-yloxycarbonyl group.

Uniqueness

(2R)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is unique due to the presence of the prop-2-en-1-yloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other amino acids. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

(2R)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C9H16N2O4/c1-2-6-15-9(14)11-5-3-4-7(10)8(12)13/h2,7H,1,3-6,10H2,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

PIBIUFMNGVYLNI-SSDOTTSWSA-N

Isomeric SMILES

C=CCOC(=O)NCCC[C@H](C(=O)O)N

Canonical SMILES

C=CCOC(=O)NCCCC(C(=O)O)N

Origin of Product

United States

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